CVN293

KCNK13 inhibitor IC50 species cross-reactivity

Researchers studying neuroinflammation in Alzheimer's, ALS, or Parkinson's models often face the challenge that early KCNK13 tool compounds lack oral bioavailability and brain penetration, restricting studies to ex vivo assays. CVN293 solves this with 87% oral bioavailability in rats and demonstrated CNS exposure, enabling chronic oral dosing in vivo. • IC50 = 24 nM for NLRP3-mediated IL-1β inhibition in murine microglia; >730-fold selective over KCNK6. • Validated PK in rat, dog, and cynomolgus monkey; Phase 1 human data available for translational PK/PD modeling. • Supplied as ≥98% purity solid; ships at ambient temperature with global stock availability.

Molecular Formula C14H10FN7O
Molecular Weight 311.27 g/mol
Cat. No. B15136992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCVN293
Molecular FormulaC14H10FN7O
Molecular Weight311.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)N(C(=N2)C3=NON=C3N)CC4=NN=CC=C4
InChIInChI=1S/C14H10FN7O/c15-9-4-1-5-10-12(9)22(7-8-3-2-6-17-19-8)14(18-10)11-13(16)21-23-20-11/h1-6H,7H2,(H2,16,21)
InChIKeyONRXHVJHFORDDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine: A KCNK13 Inhibitor for Neuroinflammation Research Procurement


4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine, also known as CVN293 (CAS 2815296-08-1), is a synthetic small molecule belonging to the benzimidazole-oxadiazole class [1]. It is a potent and selective inhibitor of the potassium two-pore domain channel KCNK13 (THIK-1), with demonstrated brain permeability and oral bioavailability . The compound has advanced to Phase 1 clinical trials for neurodegenerative disorders characterized by neuroinflammation, including Alzheimer's disease and amyotrophic lateral sclerosis (ALS) [2].

1 KCNK13 pathway inhibition studies in neuroinflammation models
2 Brain-permeable tool compound for CNS target-engagement assays
3 Oral in vivo dosing studies; supports rodent neuroinflammation workflows
4 Microglial NLRP3-IL-1β axis research in primary and organotypic cultures

Why Generic Substitution of 4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is Scientifically Inadvisable


In the KCNK13/THIK-1 inhibitor space, structural analogs such as C101248 exhibit similar in vitro potency but lack the oral bioavailability and brain penetration required for in vivo neuroinflammation studies, limiting their utility to ex vivo or cell-based assays [1]. Other benzimidazole-oxadiazole derivatives targeting distinct kinases (e.g., p70S6K, VEGFR-2) possess divergent selectivity profiles and therapeutic indications, rendering them unsuitable for probing the KCNK13-NLRP3-IL-1β axis in microglia [2]. The specific 7-fluoro substitution and pyridazin-3-ylmethyl moiety of CVN293 are critical for its unique combination of metabolic stability, solubility, and brain exposure—properties not replicated in close structural analogs lacking these features [3].

Analog C101248 lacks reported oral bioavailability and CNS exposure; in vivo neuroinflammation study fit may not transfer.
Class Benzimidazole-oxadiazole kinase inhibitors (p70S6K, VEGFR-2) target distinct pathways; KCNK13-NLRP3 axis interpretation may be confounded.
Regioisomer 4-/5-/6-fluoro regioisomers show >12-fold lower solubility; solution-based assay reproducibility may shift significantly.

Quantitative Differentiation of 4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine: A Procurement Evidence Guide


CVN293 Demonstrates Sub-50 nM Potency Against Both Human and Mouse KCNK13, Slightly Outperforming the Prototype Inhibitor C101248

CVN293 exhibits potent inhibition of human KCNK13 with an IC50 of 41 nM and mouse KCNK13 with an IC50 of 28 nM . In direct comparison, the first-generation THIK-1 inhibitor C101248 inhibits both human and mouse THIK-1 with an IC50 of approximately 50 nM [1]. CVN293 thus provides a modest but measurable improvement in potency for human KCNK13 (41 nM vs. 50 nM).

KCNK13 Potency
Cross-study
IC50 41 nM (h), 28 nM (m)
Reported assay potency context for human and mouse KCNK13
C101248 comparator reported ~50 nM; electrophysiology assays
KCNK13 inhibitor IC50 species cross-reactivity potency comparison

CVN293 Exhibits >730-Fold Selectivity for KCNK13 Over KCNK6, a Closely Related Potassium Channel

CVN293 demonstrates high selectivity for KCNK13 over the related potassium channel KCNK6, with an IC50 of >30,000 nM for human KCNK6 compared to 41 nM for human KCNK13 . This represents a selectivity window of >730-fold. In contrast, C101248 was tested against TREK-1, TWIK-2, and Kv2.1 and found inactive, but no quantitative IC50 values were reported for these or other K2P family members, making direct selectivity comparisons difficult [1].

Selectivity Window
Cross-study
>730-fold vs KCNK6
Supports KCNK13 isoform-selectivity review; off-target context may be reduced
C101248 lacks quantitative selectivity data for K2P family
selectivity profiling KCNK6 off-target activity ion channel

CVN293 Possesses High Oral Bioavailability (87% in Rats), Enabling In Vivo Dosing Unavailable with the Prototype Inhibitor C101248

CVN293 exhibits high oral bioavailability in rats (87%), with moderate bioavailability in dogs (41%) and cynomolgus monkeys (24%) . In contrast, the prototype THIK-1 inhibitor C101248 has no reported oral bioavailability data and is primarily used as an in vitro/ex vivo tool compound, with whole-cell patch-clamp recordings performed in hippocampal slices but no systemic in vivo studies reported [1]. The ability to dose CVN293 orally enables chronic in vivo efficacy studies in animal models of neuroinflammation, a critical advantage for translational research.

Oral Bioavailability
Cross-study
87% (rat), 41% (dog), 24% (monkey)
Supports oral in vivo dosing study fit; exposure-model review
C101248 has no reported oral PK; ex vivo use only
oral bioavailability pharmacokinetics in vivo dosing cross-species

CVN293 Demonstrates Brain Penetration and High CNS Exposure in Humans, Validated by CSF Sampling in Phase 1

CVN293 is a brain-permeable KCNK13 inhibitor, with cerebrospinal fluid (CSF) sampling in a Phase 1 clinical trial demonstrating high levels of central nervous system (CNS) exposure following oral administration [1]. The compound's brain penetration was a key optimization goal during medicinal chemistry efforts, distinguishing it from earlier analogs with suboptimal CNS distribution [2]. In contrast, C101248's brain penetration profile is not well-characterized; its use has been limited to ex vivo slice electrophysiology and isolated microglial cultures, with no reported systemic in vivo CNS exposure data [3].

CNS Exposure
Phase 1 context
CSF sampling confirms high CNS exposure in research participants
Supports brain-penetrant tool compound selection for CNS models
C101248 lacks in vivo brain exposure characterization
brain penetration CNS exposure CSF Phase 1 clinical trial

CVN293 Inhibits NLRP3-Inflammasome-Mediated IL-1β Production in Microglia with an IC50 of 24 nM, a Functional Readout Not Reported for C101248

CVN293 potently inhibits NLRP3-inflammasome-mediated IL-1β production in LPS-primed murine microglia with an IC50 of 24 nM . This functional cellular readout directly links KCNK13 inhibition to suppression of a key pro-inflammatory cytokine implicated in neuroinflammation. In contrast, C101248 has been shown to prevent NLRP3-dependent release of IL-1β in isolated microglia, but no quantitative IC50 value for this functional endpoint has been reported [1].

IL-1β Suppression
Cross-study
IC50 24 nM (NLRP3-dependent)
Reported microglial functional assay context; supports NLRP3 pathway-response interpretation
C101248 shows qualitative IL-1β reduction, no quantitative IC50
NLRP3 inflammasome IL-1β microglia functional assay

CVN293's 7-Fluoro Substitution Confers Superior Aqueous Solubility (3.7 µM) Compared to Other Regioisomers (<0.3 µM), Critical for Formulation and In Vitro Assays

During structure-activity relationship (SAR) optimization, the 7-fluoro regioisomer (compound 12, which corresponds to CVN293's core scaffold) was the only analog among four fluoro-substituted regioisomers (positions 4-7) to display measurable aqueous solubility at neutral pH, with a kinetic solubility of 3.7 µM [1]. The 4-fluoro, 5-fluoro, and 6-fluoro analogs all exhibited solubility below 0.3 µM under identical conditions. This improved solubility facilitates the preparation of stock solutions for in vitro assays and may contribute to the compound's favorable oral absorption.

Aqueous Solubility
Head-to-head
3.7 µM (7-F); other regioisomers
Supports solution-based assay preparation; >12-fold reported solubility difference
Kinetic solubility at pH 7.4; SAR optimization context
aqueous solubility SAR fluorine substitution formulation

Optimal Research Applications for 4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine (CVN293)


In Vivo Efficacy Studies of KCNK13 Inhibition in Rodent Models of Neuroinflammation

CVN293's high oral bioavailability (87% in rats) and demonstrated brain penetration enable chronic oral dosing in rodent models of Alzheimer's disease, Parkinson's disease, ALS, and other neurodegenerative disorders characterized by microglial activation and NLRP3 inflammasome-driven neuroinflammation . Researchers can administer CVN293 via oral gavage or dietary admixture to assess the impact of KCNK13 blockade on disease progression, microglial phenotype, and neuroinflammatory biomarkers over weeks to months—studies that are not feasible with the earlier tool compound C101248 due to its lack of oral bioavailability characterization [1].

Ex Vivo and In Vitro Studies of Microglial NLRP3 Inflammasome Regulation

With a defined IC50 of 24 nM for inhibition of NLRP3-mediated IL-1β production in murine microglia, CVN293 serves as a precise pharmacological tool for dissecting the role of KCNK13 in inflammasome activation . The compound can be used in primary microglial cultures, organotypic brain slice cultures, and isolated cell preparations to interrogate the signaling pathways linking potassium efflux to NLRP3 assembly and cytokine release. Its >730-fold selectivity over KCNK6 ensures that observed effects are attributable to KCNK13 inhibition rather than off-target ion channel modulation [2].

Translational Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Across Species

CVN293's characterized pharmacokinetic profile across three preclinical species (rat, dog, cynomolgus monkey) and its Phase 1 human data provide a robust foundation for translational PK/PD modeling . Researchers can leverage these cross-species data to design dose-ranging studies, predict human-equivalent doses, and correlate plasma and CNS drug concentrations with pharmacodynamic biomarkers such as IL-1β suppression or changes in microglial activation markers [1].

Selective Profiling of KCNK13-Dependent Signaling in CNS Cell Types

Given that KCNK13 expression is highly enriched in human microglia relative to other CNS cell types, CVN293 enables cell-type-specific interrogation of potassium channel function in mixed CNS cultures or in vivo . Researchers can combine CVN293 treatment with cell-type-specific readouts (e.g., microglial morphology, phagocytic activity, transcriptomics) to elucidate how KCNK13 activity shapes microglial function in health and disease, without confounding effects on other K2P channels [1].

Application
Selection Property
Validation Focus
In vivo neuroinflammation model studies
Oral bioavailability and brain penetration
Model-response endpoint validation; CNS target engagement
Microglial NLRP3 inflammasome research
Quantitative IL-1β suppression IC50
Pathway-response interpretation; cytokine release assays
Cross-species PK/PD modeling
Multi-species pharmacokinetic profile
Exposure-model interpretation; dose-response study design
CNS cell-type-specific KCNK13 profiling
>730-fold selectivity over KCNK6
Isoform-selectivity assay context; microglial phenotype endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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